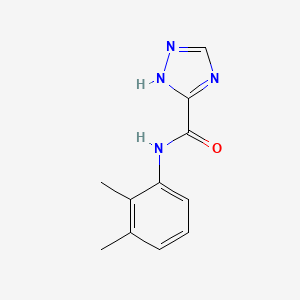![molecular formula C15H19N3O4 B5639956 3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine](/img/structure/B5639956.png)
3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic amino acids, including those with furan and pyrazole functionalities, often involves complex strategies to incorporate these moieties into the desired framework. A typical approach for synthesizing related compounds involves the Michael addition of heterocyclic nucleophiles to unsaturated precursors, followed by further functionalization steps (Ferreira, Raposo, & Costa, 2018). Another strategy employs the reaction of furan-containing chalcones with hydrazine or methyl hydrazine to yield pyrazoline derivatives, showcasing the versatility in constructing these heterocyclic systems (Kabli et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate arrangements of the furan and pyrazole rings, contributing to their unique chemical and physical properties. For instance, the crystal structure of a related compound exhibited specific dihedral angles between the phenyl and furyl rings, influencing its overall conformation and reactivity (Xiao Han, Xiaodong Yang, & Xiaochang Dai, 2011).
Chemical Reactions and Properties
Compounds containing furan and pyrazole rings participate in a variety of chemical reactions, demonstrating their reactivity and functional versatility. For example, the conversion of substituted prop-1-ynes into trisubstituted propionitriles catalyzed by a rhodium complex highlights the potential for complex transformations involving furan derivatives (Fukumoto et al., 2016). Similarly, the preparation of heterocyclic β-substituted alanine derivatives through Michael addition emphasizes the chemical versatility of these frameworks (Ferreira, Maia, & Monteiro, 1999).
Physical Properties Analysis
The physical properties of heterocyclic amino acids and related compounds, such as their photophysical and chemosensory attributes, are significantly influenced by their molecular structure. The novel furyl-benzoxazol-5-yl-L-alanines, for example, demonstrated sensitivity to transition metal cations, indicative of their potential utility as fluorescent reporters (Ferreira, Raposo, & Costa, 2018).
Chemical Properties Analysis
The reactivity and chemical behavior of compounds containing furan and pyrazole rings are shaped by their unique electronic and structural features. The reactivity towards transition metal cations and the ability to undergo specific chemical transformations highlight the rich chemistry associated with these heterocycles. Their involvement in various chemical reactions, including cycloadditions and nucleophilic substitutions, underscores their utility in synthesizing complex molecular architectures (Ferreira, Raposo, & Costa, 2018).
Propriétés
IUPAC Name |
3-(furan-2-yl)-2-[(3-methyl-1-propylpyrazole-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-6-18-9-12(10(2)17-18)14(19)16-13(15(20)21)8-11-5-4-7-22-11/h4-5,7,9,13H,3,6,8H2,1-2H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQOAXJOZFPIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)NC(CC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)
![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5639887.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)
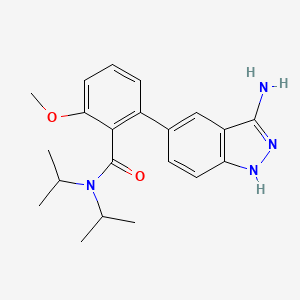
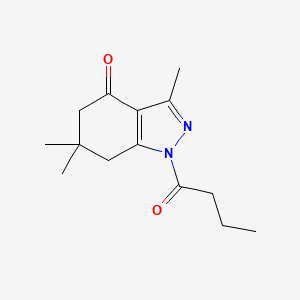
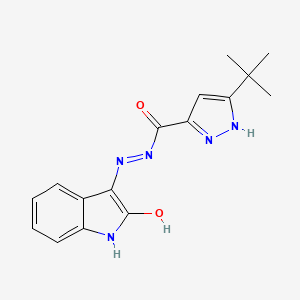
![2-(2-hydroxyethyl)-8-[3-(3-methoxyphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639926.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639936.png)
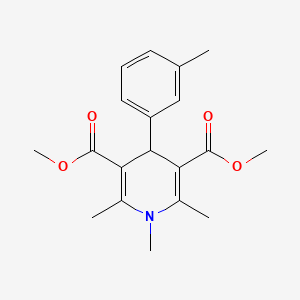
![4-[(4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5639945.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5639957.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5639961.png)
